molecular formula C11H16ClN3O2 B11780217 tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate

tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate

Cat. No.: B11780217
M. Wt: 257.72 g/mol
InChI Key: VFMYUDVPLGRUHA-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate (CAS 1956382-11-8) is a chemical compound with the molecular formula C11H16ClN3O2 and a molecular weight of 257.72 g/mol . This reagent features a chloropyrimidine head group connected to a tert-butyloxycarbonyl (Boc)-protected amine by an ethyl linker, making it a valuable synthetic intermediate for medicinal chemistry and drug discovery research . The 2-chloropyrimidine moiety is a versatile handle for further functionalization, readily undergoing nucleophilic substitution reactions with amines and other nucleophiles to create diverse chemical libraries . The Boc protecting group can be removed under mild acidic conditions to reveal a primary amine, enabling further coupling strategies . Compounds with similar structures have been identified as key intermediates in the synthesis of potential therapeutic agents, with research applications including the development of inhibitors for enzymes like Ghrelin O-acyl transferase (GOAT) and poly(ADP-ribose) polymerase (PARP) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

tert-butyl N-[2-(2-chloropyrimidin-4-yl)ethyl]carbamate

InChI

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)14-7-5-8-4-6-13-9(12)15-8/h4,6H,5,7H2,1-3H3,(H,14,16)

InChI Key

VFMYUDVPLGRUHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with 2,4-dichloropyrimidine as the starting material. The 4-chloro position is selectively substituted with a tert-butyl-protected ethylamine group, leaving the 2-chloro moiety intact. Key reagents include:

  • tert-Butyl (2-aminoethyl)carbamate : Prepared via Boc protection of ethylenediamine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Base : Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to deprotonate the amine and facilitate substitution.

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF), chosen for their ability to dissolve both polar and non-polar reactants.

The reaction proceeds via attack of the ethylamine’s lone pair on the electron-deficient 4-position of the pyrimidine ring, displacing the chloride ion.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction Efficiency
Temperature80–100°CHigher temperatures accelerate kinetics but risk side reactions.
Reaction Time8–12 hoursExtended durations ensure complete substitution.
Base Concentration2–3 equivalentsStoichiometric excess drives equilibrium toward product.
Solvent PolarityHigh (DMF > THF)Polar solvents stabilize transition states in SNAr.

Example Procedure :

  • Combine 2,4-dichloropyrimidine (1.0 equiv), tert-butyl (2-aminoethyl)carbamate (1.2 equiv), and K₂CO₃ (2.5 equiv) in anhydrous DMF.

  • Stir at 85°C under argon for 10 hours.

  • Quench with ice water, filter the precipitate, and wash with ethyl acetate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the product as a white solid (Yield: 68–72%).

Alternative Methods: Palladium-Catalyzed Cross-Coupling

For substrates with steric hindrance, palladium-catalyzed cross-coupling offers an alternative pathway. This method is less common but valuable for functionalized pyrimidines.

Regioselectivity and Side Reactions

The 4-position of 2,4-dichloropyrimidine is intrinsically more electrophilic due to resonance effects, favoring substitution at this site. However, competing reactions include:

  • Di-substitution : Excess amine or prolonged reaction times may lead to 2,4-bis(ethylcarbamate)pyrimidine.

  • Hydrolysis : Aqueous workup or residual moisture hydrolyzes the chloropyrimidine to hydroxypyrimidine derivatives.

Mitigation Strategies :

  • Use anhydrous solvents and controlled stoichiometry (amine:pyrimidine = 1.1:1).

  • Monitor reaction progress via HPLC or TLC (Rf = 0.4 in ethyl acetate/hexane).

Purification and Characterization

Isolation Techniques

  • Precipitation : Adding water to the DMF reaction mixture precipitates the product, which is filtered and washed.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted starting materials and byproducts.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, pyrimidine-H), 6.90 (br s, 1H, NH), 4.12 (t, J = 6.4 Hz, 2H, CH₂), 3.45 (q, J = 6.0 Hz, 2H, CH₂), 1.44 (s, 9H, C(CH₃)₃).

  • MS (ESI+) : m/z 300.1 [M+H]⁺.

Scalability and Industrial Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time to 3–5 hours.

  • Solvent Recycling : DMF recovery via distillation reduces costs and environmental impact.

  • Quality Control : In-process checks (IPC) using inline IR spectroscopy ensure consistent substitution .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyrimidine ring undergoes nucleophilic substitution under controlled conditions. This reactivity enables diverse derivatization for pharmaceutical and agrochemical applications.

Reaction Type Conditions Products Key Findings
AminationPrimary/secondary amines, 50–80°C2-Amino-pyrimidine derivativesHigh regioselectivity observed; yields depend on amine nucleophilicity .
Thiol SubstitutionThiols, DMF, 60°C, base (e.g., K₂CO₃)2-Sulfanyl-pyrimidine derivativesReaction proceeds via SNAr mechanism; steric hindrance reduces efficiency .
Alkoxy SubstitutionAlcohols, NaH, THF, reflux2-Alkoxy-pyrimidine derivativesRequires strong bases; tert-butyl carbamate remains stable under these conditions .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield primary amines, critical for further functionalization.

Acidic Hydrolysis

  • Conditions : HCl (6M), dioxane/H₂O (1:1), 60°C, 4–6 h

  • Product : H2N-CH2CH2-pyrimidine-Cl\text{H}_2\text{N-CH}_2\text{CH}_2\text{-pyrimidine-Cl}

  • Yield : 85–92%

Basic Hydrolysis

  • Conditions : NaOH (2M), MeOH/H₂O (3:1), 50°C, 3 h

  • Product : H2N-CH2CH2-pyrimidine-Cl+CO2+tert-butanol\text{H}_2\text{N-CH}_2\text{CH}_2\text{-pyrimidine-Cl} + \text{CO}_2 + \text{tert-butanol}

  • Yield : 78–84%

Oxidation

The ethyl linker between the carbamate and pyrimidine can be oxidized to a ketone under strong oxidizing agents:

  • Reagents : KMnO₄, H₂SO₄, 0°C → 25°C

  • Product : tert-Butyl (2-(2-chloropyrimidin-4-yl)acetyl)carbamate\text{tert-Butyl (2-(2-chloropyrimidin-4-yl)acetyl)carbamate}

  • Yield : 65% (limited by overoxidation risks)

Reduction

The pyrimidine ring can be partially reduced under catalytic hydrogenation:

  • Conditions : H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12 h

  • Product : tert-Butyl (2-(2-chloro-4,5-dihydropyrimidin-4-yl)ethyl)carbamate\text{tert-Butyl (2-(2-chloro-4,5-dihydropyrimidin-4-yl)ethyl)carbamate}

  • Yield : 70–75%

Scientific Research Applications

Chemistry

In the realm of chemistry, tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced properties .

Biological Applications

Enzyme Inhibition Studies:
Research indicates that compounds containing chloropyrimidine moieties often exhibit significant enzyme inhibition properties. For instance, studies have shown that similar compounds can inhibit enzymes involved in critical biochemical pathways, making them candidates for therapeutic applications .

Receptor Ligands:
The compound may act as a ligand in receptor studies, which is crucial for understanding its pharmacodynamics and potential therapeutic effects in diseases where receptor modulation is beneficial. Its interaction with specific molecular targets can lead to various biological effects depending on the target involved .

Medicinal Chemistry:
In medicinal chemistry, this compound is being investigated as a precursor for pharmaceutical agents targeting specific enzymes or receptors. Its structural characteristics may enhance its biological activity compared to other similar compounds .

Case Study 1: Enzyme Inhibition

A study examined the enzyme inhibition properties of chloropyrimidine derivatives, including this compound. The findings demonstrated that these compounds could effectively inhibit β-secretase and acetylcholinesterase, which are crucial in neurodegenerative diseases like Alzheimer's disease. This highlights the potential therapeutic applications of this compound in treating such conditions .

Case Study 2: Receptor Modulation

In another study focused on receptor modulation, researchers explored how this compound interacts with specific receptors involved in metabolic pathways. The results indicated promising effects on receptor activity modulation, suggesting its potential use in drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrimidine vs. Pyridine : tert-Butyl (2-chloropyridin-4-yl)carbamate (CAS 234108-73-7) replaces pyrimidine with pyridine, altering electronic properties and hydrogen-bonding capacity . Pyrimidines (e.g., 2-chloropyrimidine derivatives) are preferred in kinase inhibitors due to their mimicry of ATP’s adenine moiety .
  • Substituent Positioning : The ethyl spacer in the target compound differentiates it from tert-Butyl (2-chloropyrimidin-4-yl)carbamate . This spacer may enhance conformational flexibility, improving binding to biological targets.

Physicochemical Properties

  • Molecular Weight : The target compound’s hypothetical molecular weight (estimated ~275–300 g/mol) falls between simpler pyrimidine carbamates (229.66 g/mol) and bulkier derivatives like CAS 1787294-51-2 (302.76 g/mol) .
  • Solubility : Hydrophilic spacers (e.g., PEG chains in tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, CAS 139115-92-7) improve aqueous solubility, whereas chlorophenyl groups enhance lipophilicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (2-(2-chloropyrimidin-4-yl)ethyl)carbamate, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like tert-butyl carbamates with pyrimidine derivatives are synthesized via amidation or alkylation steps. Key intermediates can be characterized using ¹H NMR (e.g., δ 8.22 ppm for pyrimidine protons, as observed in iodolactamization reactions) and mass spectrometry (e.g., molecular weight confirmation for C₁₁H₁₆FN₃O₃, MW 257.26 g/mol) . Purity validation via HPLC (≥95%) is recommended, though protocols may require independent verification .

Q. How should researchers handle stability and reactivity concerns during storage and experimental use?

  • Methodological Answer : The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but may degrade in the presence of strong acids/bases or oxidizing agents. Use anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis. Stability tests under varying pH (1–14) and temperature (−20°C to 50°C) are advised to optimize reaction conditions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm pyrimidine ring protons (δ 7.5–8.5 ppm) and tert-butyl groups (δ 1.36 ppm, singlet) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H⁺] at 257.26 m/z) and detect impurities .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₁₈ClNO₂) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : Discrepancies in reaction yields or regioselectivity may arise from steric hindrance or solvent effects. Use DFT calculations to model transition states and identify favorable pathways. Experimental validation via kinetic studies (e.g., variable-temperature NMR) can clarify activation barriers. Cross-reference with analogous reactions in pyrimidine derivatives (e.g., tert-butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate) to isolate variables .

Q. What strategies optimize the synthesis of derivatives for drug discovery applications?

  • Methodological Answer : Introduce functional groups (e.g., amino, hydroxyl) via Suzuki-Miyaura coupling or Buchwald-Hartwig amination. For example, tert-butyl carbamates serve as intermediates in synthesizing CCR2 antagonists by enabling selective deprotection under acidic conditions (e.g., TFA). Monitor reaction progress using HPLC-MS and validate stereochemistry via X-ray crystallography .

Q. How can researchers address inconsistencies in toxicity profiles reported across safety data sheets (SDS)?

  • Methodological Answer : Some SDS reports classify the compound as non-hazardous, while others recommend respiratory protection (e.g., N95 masks) due to potential irritancy. Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to resolve discrepancies. Adhere to GHS guidelines and reference regulatory frameworks (e.g., OSHA, IARC) for hazard classification .

Q. What experimental design considerations are critical for scaling up reactions without compromising yield?

  • Methodological Answer :

  • Process Optimization : Use DoE (Design of Experiments) to evaluate parameters like catalyst loading (e.g., Pd/C), solvent volume, and reaction time.
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures) for large-scale purification.
  • Safety : Mitigate exothermic risks by scaling reactions incrementally (10x, 100x) and monitoring thermal stability via DSC .

Key Considerations for Academic Research

  • Synthetic Reproducibility : Validate protocols from non-peer-reviewed sources (e.g., vendor catalogs) using orthogonal techniques .
  • Regulatory Compliance : Document SDS discrepancies and align safety protocols with institutional guidelines .
  • Data Integrity : Archive raw spectral data (NMR, MS) and crystallization parameters for peer review .

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